molecular formula C15H12Cl2O2 B338893 3,4-Dichlorobenzyl 4-methylbenzoate

3,4-Dichlorobenzyl 4-methylbenzoate

Cat. No.: B338893
M. Wt: 295.2 g/mol
InChI Key: XVLXXYIAKAMRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorobenzyl 4-methylbenzoate is an ester derivative combining a 3,4-dichlorobenzyl moiety with 4-methylbenzoic acid. The 3,4-dichlorobenzyl group is known to enhance lipophilicity, influencing solubility, stability, and biological interactions .

Properties

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 4-methylbenzoate

InChI

InChI=1S/C15H12Cl2O2/c1-10-2-5-12(6-3-10)15(18)19-9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3

InChI Key

XVLXXYIAKAMRPJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

3,4-Dichlorobenzyl Picolinate
  • Structure : Combines 3,4-dichlorobenzyl alcohol with picolinic acid.
  • Synthesis : Prepared via EDCI/DMAP-mediated coupling (82% yield, room temperature) .
  • Applications : Used as a precursor in medicinal chemistry due to its aromatic heterocycle, which may enhance metal-binding properties in catalysis or drug design .
Alkyldimethyl 3,4-Dichlorobenzyl Quats
  • Structure : Quaternary ammonium salts with a 3,4-dichlorobenzyl group.
  • Applications : Widely employed in pesticides and disinfectants. The EPA permits surrogate testing for this group due to structural homogeneity .
  • Regulatory Status : Requires subchronic and chronic toxicity studies for regulatory approval .
1-(3,4-Dichlorobenzyl)-1H-1,2,4-Triazole-3-Thiol
  • Structure : Triazolethione derivative synthesized from 3,4-dichlorobenzyl chloride.
  • Synthesis : Achieved via thiosemicarbazide reaction (82% yield) .
5-(3,4-Dichlorobenzyl)-1,3,4-Oxadiazole-2-Thiol
  • Structure : Oxadiazole heterocycle with a 3,4-dichlorobenzyl substituent.
  • Applications : Marketed as a fine chemical for pharmacological research (e.g., PI-21014 in ).

Physicochemical Properties

The 3,4-dichlorobenzyl group imparts distinct properties:

  • Lipophilicity: Higher logP values compared to non-chlorinated analogs, improving membrane permeability but reducing aqueous solubility .
  • Stability : Chlorine atoms enhance resistance to metabolic degradation, extending half-life in biological systems .
Table 1: Comparative Data for Selected Compounds
Compound Name Substituents Synthesis Yield Key Applications Biological Activity (MIC)
3,4-Dichlorobenzyl Picolinate Picolinic acid ester 82% Catalysis, drug synthesis Not reported
1-(3,4-Dichlorobenzyl)-1H-Triazolethiol Triazole-thiol 82% Antimicrobial research M. tuberculosis: 12.5 µg/mL
Alkyldimethyl 3,4-DCB Quats Quaternary ammonium Not reported Pesticides, disinfectants EPA-approved surrogate testing
5-(3,4-DCB)-Oxadiazole-2-Thiol Oxadiazole heterocycle Not reported Pharmacological research Not reported

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